N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core fused with a 1,2,4-triazole moiety via a carboxamide linkage. The benzo[c][1,2,5]thiadiazole scaffold is notable for its electron-deficient aromatic system, which enhances binding interactions in biological targets, while the 1,2,4-triazole group contributes to hydrogen bonding and metabolic stability. This structural combination is frequently explored in medicinal chemistry for anticancer and antimicrobial applications .
Properties
IUPAC Name |
N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6OS/c1-9(2)13(6-20-8-15-7-16-20)17-14(21)10-3-4-11-12(5-10)19-22-18-11/h3-5,7-9,13H,6H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGFKAAJCCYLTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)C2=CC3=NSN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, which is then linked to a butan-2-yl group. This intermediate is subsequently reacted with benzo[c][1,2,5]thiadiazole-5-carboxylic acid under specific conditions to form the final product. Common reagents used in these reactions include hydrazine, acetic acid, and various catalysts to facilitate the formation of the triazole ring and the subsequent coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods often require precise control of reaction parameters, including temperature, pressure, and reagent concentrations, to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring and the benzo[c][1,2,5]thiadiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The triazole ring and benzo[c][1,2,5]thiadiazole moiety are known to bind to active sites of enzymes or receptors, modulating their activity. This compound may inhibit enzyme function by blocking substrate access or altering the enzyme’s conformation. The pathways involved often include signal transduction cascades and metabolic pathways critical for cell survival and proliferation.
Comparison with Similar Compounds
Key Observations :
- The target compound’s synthesis likely employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), similar to , but specific yield and purity data are unavailable.
- Triazole-thiadiazole hybrids (e.g., ) often require POCl₃-mediated cyclization, which may introduce impurities (e.g., IMP-5.312 in ) .
Anticancer Activity
- 1,3,4-Thiadiazole derivative 9b (): Exhibited IC₅₀ = 2.94 µM against HepG2 cells. The thiadiazole ring’s electron-withdrawing nature likely enhances apoptosis induction, a trait shared with the benzo[c][1,2,5]thiadiazole core .
- Thiazole derivative 12a (): Dual activity against HepG2 (IC₅₀ = 1.19 µM) and MCF-7 (IC₅₀ = 3.4 µM), suggesting that carboxamide-linked triazoles optimize cellular uptake .
Antimicrobial Potential
SAR Insights :
- Bulky substituents (e.g., 3-methylbutan-2-yl) may improve pharmacokinetics by reducing CYP450 metabolism.
- The benzo[c][1,2,5]thiadiazole core’s planar structure likely facilitates intercalation with DNA or enzyme active sites, analogous to benzothiazole derivatives in .
Biological Activity
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound that has garnered attention due to its potential biological activities. This article will explore its biochemical properties, cellular effects, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a benzo[c][1,2,5]thiadiazole core linked to a triazole moiety. Its molecular formula is , with a molecular weight of approximately 270.34 g/mol. The presence of the triazole ring enhances its interaction with biological targets.
Antitumor Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antitumor activity. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines. The structural components such as the thiazole and triazole rings are crucial for their cytotoxic effects.
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Thiadiazole derivative A | 1.61 ± 1.92 | MCF-7 (breast cancer) |
| Thiadiazole derivative B | 1.98 ± 1.22 | HeLa (cervical cancer) |
The mechanism of action often involves the induction of apoptosis through modulation of cell signaling pathways and gene expression.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Studies have demonstrated that related compounds exhibit activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. The triazole ring's ability to form hydrogen bonds may contribute to this activity by stabilizing interactions with microbial enzymes.
Enzyme Inhibition
The interaction of this compound with cytochrome P450 enzymes has been noted. This interaction can influence the metabolism of various drugs and endogenous compounds, potentially leading to altered pharmacokinetics of co-administered medications.
Study on Anticancer Effects
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the benzo[c][1,2,5]thiadiazole structure. Among these derivatives, one compound demonstrated significant anticancer activity against the A549 lung cancer cell line with an IC50 value of 0.75 µM. The study highlighted the importance of substituents on the phenyl ring for enhancing biological activity .
Investigation into Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of thiadiazole derivatives against Candida albicans. The results indicated that certain derivatives exhibited MIC values as low as 15 µg/mL, suggesting strong antifungal properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
